Sodium nitromalonaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

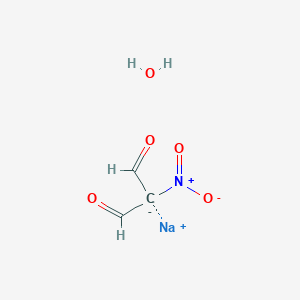

sodium;2-nitropropanedial;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2NO4.Na.H2O/c5-1-3(2-6)4(7)8;;/h1-2H;;1H2/q-1;+1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQCQHYLSWEYSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)[C-](C=O)[N+](=O)[O-].O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Sodium Nitromalonaldehyde

This technical guide provides a comprehensive overview of sodium nitromalonaldehyde (B3023284), a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Properties

Sodium nitromalonaldehyde is an organic compound that exists in both anhydrous and monohydrate forms. The monohydrate is the more commonly supplied form.

CAS Number:

Synonyms: (1-Formyl-1-nitro-2-oxoethyl) sodium, 3-Hydroxy-2-nitro-2-propenal sodium salt, Sodium nitromalondialdehyde.[4]

The quantitative properties of this compound are summarized in the table below.

| Property | Anhydrous Form | Monohydrate Form |

| Molecular Formula | C₃H₂NNaO₄[1][4][5] | C₃H₂NNaO₄·H₂O[2] |

| Molecular Weight | 139.04 g/mol [1][4][5] | 157.06 g/mol [2] |

| Appearance | - | White crystalline solid[1][7], Pink or tan needles[8] |

| Melting Point | - | 120-124 °C[1] |

| Boiling Point | 257.1 °C at 760 mmHg[3] | - |

| Flash Point | 126.1 °C[1][3] | Not Applicable |

| Vapor Pressure | 0.00222 mmHg at 25 °C[1][3] | - |

| Solubility | Soluble in water and polar organic solvents[1][7] | Soluble in water and polar organic solvents[1][7] |

| Storage Temperature | 2-8 °C[5] | 2-8 °C |

Safety and Handling

This compound is a hazardous substance that requires careful handling.

-

Hazards: It is harmful if swallowed, inhaled, or comes into contact with skin, and it causes severe skin burns and eye damage.[1][7] It is also classified as highly flammable and is reported to react violently with water.[1][7] Caution is advised as it may form explosive peroxides and is considered impact-sensitive and thermally unstable.[1][7][8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including eye shields, face shields, gloves, and a P3 respirator cartridge or N95 dust mask, should be worn when handling this compound.

-

Storage: Store in a cool, dry place, away from sources of ignition, at a temperature between 2-8°C.[5] It is classified under Storage Class 8A for combustible, corrosive hazardous materials.

Experimental Protocols: Synthesis

A reliable method for the preparation of this compound monohydrate is documented in Organic Syntheses.[8] The procedure involves the reaction of mucobromic acid with sodium nitrite (B80452).

Materials:

-

2-liter three-necked round-bottomed flask

-

Thermometer, dropping funnel, mechanical stirrer, gas vent

-

Mucobromic acid (258 g, 1 mole)

-

Sodium nitrite (258 g, 3.74 moles)

-

95% Ethanol (B145695) (650 ml)

-

Water (350 ml)

-

Ice bath

Procedure:

-

Preparation of Sodium Nitrite Solution: In the flask, dissolve 258 g of sodium nitrite in 250 ml of water. Heat and stir the mixture to ensure complete dissolution.

-

Preparation of Mucobromic Acid Solution: Dissolve 258 g of mucobromic acid in 250 ml of warm 95% ethanol.

-

Reaction: Transfer the mucobromic acid solution to the dropping funnel. Add it dropwise to the stirred sodium nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction will occur, turning the solution deep red and evolving gas.

-

Temperature Control: Maintain the reaction temperature at 54 ± 1°C using an ice bath as needed.

-

Stirring and Cooling: After the addition is complete, stir the mixture for an additional 10 minutes at the same temperature. Then, cool the mixture to 0–5°C in an ice bath, which will cause a fine, yellow precipitate to form.

-

Isolation of Crude Product: Collect the yellow precipitate on a pre-chilled Büchner funnel.

-

Recrystallization: Transfer the moist crude product to a 1-liter flask. Add a mixture of 400 ml of 95% ethanol and 100 ml of water and heat to boiling.

-

Purification: Filter the hot solution to remove any fine yellow solid impurities. Cool the clear red filtrate to 0–5°C to induce crystallization.

-

Final Product: Collect the recrystallized product, which appears as pink or tan needles, on a Büchner funnel and air-dry at room temperature. The expected yield is 57–65 g (36–41%).[8]

A simpler, alternative method involves the reaction of nitromalonaldehyde with sodium hydroxide, followed by filtration, crystallization, and drying.[1][7]

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. Nitromalonaldehyde Sodium | 34461-00-2 [chemnet.com]

- 4. 34461-00-2 CAS Manufactory [m.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. NITROMALONALDEHYDE SODIUM | 34461-00-2 [chemicalbook.com]

- 7. NITROMALONALDEHYDE SODIUM SALT [chembk.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Synthesis and Characterization of Sodium Nitromalonaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nitromalonaldehyde (B3023284) is a versatile C3 synthon utilized in the synthesis of a wide array of heterocyclic compounds, making it a valuable reagent in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its synthesis, purification, and characterization. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective use in the laboratory.

Introduction

Sodium nitromalonaldehyde, also known as sodium 2-nitro-1,3-propanedial, exists as a stable, water-soluble solid, typically as the monohydrate. Its synthetic utility stems from the presence of two electrophilic aldehyde functionalities and a nucleophilic central carbon atom, allowing for a variety of condensation and substitution reactions. This guide details a well-established synthetic procedure and provides key characterization data to ensure the identity and purity of the compound.

Synthesis of this compound Monohydrate

A reliable method for the preparation of this compound monohydrate involves the reaction of mucobromic acid with an excess of sodium nitrite (B80452) in an aqueous ethanol (B145695) solution.[1][2]

Experimental Protocol

Materials:

-

Mucobromic acid

-

Sodium nitrite

-

95% Ethanol

-

Deionized water

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Gas vent

-

Büchner funnel and filter flask

-

Beakers and Erlenmeyer flasks

-

In a 2-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, dropping funnel, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 mL of water. Heat the mixture with stirring to facilitate dissolution.

-

Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol.

-

Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70–80 minutes. A mildly exothermic reaction will occur, and the solution will turn deep red with the evolution of gas.

-

Maintain the reaction temperature at 54 ± 1°C by intermittent cooling with an ice bath.

-

After the addition is complete, continue stirring for an additional 10 minutes at the same temperature.

-

Cool the reaction mixture to 0–5°C in an ice bath with continuous stirring. A fine, yellow precipitate will form.

-

Collect the crude product by vacuum filtration using a pre-chilled Büchner funnel.

-

Transfer the moist filter cake to a 1-L flask and add a mixture of 400 mL of 95% ethanol and 100 mL of water. Heat the mixture to boiling.

-

Filter the hot solution to remove any insoluble yellow solids.

-

Cool the clear red filtrate to 0–5°C to induce crystallization.

-

Collect the recrystallized pink or tan needles of this compound monohydrate by vacuum filtration and air-dry at room temperature.

Yield: 57–65 g (36–41% theoretical yield).[1]

Synthesis Workflow

Proposed Reaction Mechanism

The reaction of mucobromic acid with sodium nitrite is complex. A plausible mechanism is proposed below, involving nucleophilic attack, rearrangement, and elimination steps.

Physicochemical Properties

A summary of the key physicochemical properties of this compound monohydrate is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₂NNaO₄ · H₂O | [3][4] |

| Molecular Weight | 157.06 g/mol | [4] |

| Appearance | Pink or tan needles | [1] |

| Melting Point | 120-124 °C | [4] |

| Solubility | Soluble in water and polar organic solvents | [5] |

| CAS Number | 34461-00-2 | [4] |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.5 | s | -CH=O |

Predicted ¹³C NMR Spectrum (D₂O):

| Chemical Shift (ppm) | Assignment |

| ~185 | C=O |

| ~120 | C-NO₂ |

Note: These are predicted chemical shifts and should be used as a reference. Experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3400 (broad) | O-H | Stretching (water of hydration) |

| ~2850, ~2750 | C-H | Aldehydic C-H stretching |

| ~1700-1680 | C=O | Carbonyl stretching |

| ~1600-1550 | C=C | Enolate C=C stretching |

| ~1550, ~1350 | N-O | Asymmetric and symmetric NO₂ stretching |

UV-Visible Spectroscopy

The UV-Visible spectrum of this compound is expected to show absorption bands corresponding to n→π* and π→π* electronic transitions of the conjugated system. The exact λmax would depend on the solvent used.

Crystallographic Data

To date, no publicly available crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD). X-ray crystallography would provide definitive structural information, including bond lengths, bond angles, and the conformation of the molecule in the solid state.

Safety Information

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[4] It is also reported to be impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[1][2] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound monohydrate, along with a summary of its physicochemical and expected spectroscopic properties. The provided workflows and proposed mechanism offer a deeper understanding of this important synthetic building block. While experimental characterization data is limited in the public domain, the information compiled here serves as a valuable resource for researchers utilizing this compound in their synthetic endeavors. Further characterization, particularly through NMR, IR, and X-ray crystallography, is encouraged to build upon the existing knowledge base for this versatile reagent.

References

Sodium Nitromalonaldehyde: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of sodium nitromalonaldehyde (B3023284), a key reagent in organic synthesis. The document outlines its chemical structure, IUPAC nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Chemical Structure and IUPAC Name

Sodium nitromalonaldehyde is an organic salt. The anionic component, nitromalonaldehyde, is a three-carbon dialdehyde (B1249045) with a nitro group attached to the central carbon. The negative charge is delocalized across the oxygen atoms of the carbonyl and nitro groups. The IUPAC name for the sodium salt is sodium 3-hydroxy-2-nitro-2-propenal [1][2]. Other systematic names include the sodium salt of nitromalonaldehyde and (1-Formyl-1-nitro-2-oxoethyl) sodium[1][2][3][4]. The compound is often available as a monohydrate.

The chemical structure can be represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. The data primarily pertains to the monohydrate form, which is the common commercial form.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂NNaO₄ (anhydrous) | [4][5][6][7] |

| C₃H₂NNaO₄·H₂O (monohydrate) | [2][8] | |

| Molecular Weight | 139.04 g/mol (anhydrous) | [5][6][7] |

| 157.06 g/mol (monohydrate) | [1][2][8] | |

| CAS Number | 34461-00-2 | [1][2][4][5][7][8][9] |

| Melting Point | 120-124 °C | [2][5] |

| Appearance | White crystalline solid, pink or tan needles | [3][5] |

| Solubility | Soluble in water and polar organic solvents | [5] |

| Storage Temperature | 2-8°C | [2][5] |

Experimental Protocol: Synthesis of this compound Monohydrate

The following procedure is a modification of the method of Hill and Torrey, as described in Organic Syntheses.[3]

Materials:

-

Mucobromic acid

-

Sodium nitrite (B80452)

-

Water

Equipment:

-

2-liter three-necked round-bottomed flask

-

Thermometer

-

Dropping funnel

-

Mechanical stirrer

-

Gas vent

-

Ice bath

-

Büchner funnel

Procedure:

-

In a 2-liter three-necked round-bottomed flask equipped with a thermometer, dropping funnel, mechanical stirrer, and gas vent, dissolve 258 g (3.74 moles) of sodium nitrite in 250 ml of water. Heat the mixture with stirring to dissolve the solid.

-

Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 ml of warm 95% ethanol.

-

Place the mucobromic acid solution in the dropping funnel and add it dropwise to the sodium nitrite solution over a period of 70–80 minutes with constant stirring.

-

A mildly exothermic reaction will occur, the solution will turn deep red, and gas will be evolved. Maintain the reaction temperature at 54 ± 1°C by intermittent application of an ice bath.

-

After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.

-

Cool the mixture to 0–5°C using an ice bath while stirring continuously.

-

Collect the fine, yellow precipitate on a pre-chilled Büchner funnel.

-

Transfer the slightly moist crude product to a 1-liter flask and add a mixture of 400 ml of 95% ethanol and 100 ml of water. Heat the mixture to boiling.

-

Filter the hot solution to remove any fine yellow solid.

-

Cool the clear red filtrate to 0–5°C.

-

Collect the recrystallized product, which appears as pink or tan needles of this compound monohydrate, on a Büchner funnel.

-

Dry the product in the air at room temperature. The expected yield is 57–65 g (36–41%).[3]

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

References

- 1. This compound 97 34461-00-2 [sigmaaldrich.com]

- 2. 硝基丙二醛钠 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 34461-00-2 CAS Manufactory [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Nitromalonaldehyde sodium salt | C3H3NNaO4 | CID 24193465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. scbt.com [scbt.com]

- 9. NITROMALONALDEHYDE SODIUM | 34461-00-2 [chemicalbook.com]

An In-depth Technical Guide on the Solubility and Stability of Sodium Nitromalonaldehyde Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of sodium nitromalonaldehyde (B3023284) monohydrate. The information is curated for professionals in research and drug development, presenting quantitative data in structured tables, detailed experimental protocols, and visual workflows to facilitate understanding and application.

Core Properties of Sodium Nitromalonaldehyde Monohydrate

This compound monohydrate is a white crystalline solid.[1] It is recognized for its utility as a reagent in organic synthesis.[1] Key physical and chemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 34461-00-2 | [2] |

| Molecular Formula | C₃H₂NNaO₄·H₂O | [2] |

| Molecular Weight | 157.06 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 120-124 °C | |

| Storage Temperature | 2-8°C |

Solubility Profile

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 25 | Data not available |

| 40 | Data not available | |

| 60 | Data not available | |

| Ethanol | 25 | Data not available |

| Methanol | 25 | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available |

| Acetonitrile | 25 | Data not available |

Experimental Protocol for Solubility Determination

This protocol is adapted from standard methods for determining the solubility of organic compounds.[3][4][5]

Objective: To quantitatively determine the solubility of this compound monohydrate in various solvents at different temperatures.

Materials:

-

This compound monohydrate

-

Selected solvents (e.g., water, ethanol, methanol, DMSO)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Filtration apparatus (e.g., syringe filters, 0.45 µm)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound monohydrate to a series of vials, each containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C, 40°C, 60°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe.

-

Immediately filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

-

Dilute the filtered solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound monohydrate.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.

-

Stability Profile

This compound monohydrate exhibits limited stability, being sensitive to heat and light.[1] It is reported to have "certain thermal stability" but will decompose at high temperatures and under sunlight.[1] A recommended storage temperature of 2-8°C underscores its thermal lability.

Summary of Stability Data

| Stability Parameter | Conditions | Observations/Results |

| Thermal Stability | Long-term (e.g., 25°C/60% RH) | Data not available |

| Accelerated (e.g., 40°C/75% RH) | Data not available | |

| High Temperature | Decomposes. Melting point: 120-124°C | |

| Photostability | ICH Q1B Option I or II | Data not available |

| Hydrolytic Stability | pH 3, 7, 9 | Data not available |

Experimental Protocols for Stability Assessment

The following protocols are based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[6][7][8][9]

Objective: To evaluate the thermal stability of this compound monohydrate under various temperature and humidity conditions.

Materials:

-

This compound monohydrate

-

Stability chambers with controlled temperature and humidity

-

Appropriate containers (e.g., glass vials with inert stoppers)

-

Validated stability-indicating analytical method (e.g., HPLC)

Procedure:

-

Sample Preparation:

-

Place a sufficient quantity of the compound into appropriate containers.

-

Store the samples in stability chambers under the following conditions as per ICH guidelines:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

-

Time Points for Testing:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

-

-

Analysis:

-

At each time point, remove a sample and analyze it using a validated stability-indicating method to determine the purity of the compound and quantify any degradation products.

-

Physical properties such as appearance and color should also be documented.

-

Objective: To assess the stability of this compound monohydrate when exposed to light.

Procedure:

-

Follow the guidelines outlined in ICH Q1B.

-

Expose the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light to allow for comparison.

-

Analyze the exposed and control samples for purity and degradation products using a validated stability-indicating method.

Objective: To determine the stability of this compound monohydrate in aqueous solutions at different pH values.

Procedure:

-

Prepare solutions of the compound in buffered aqueous solutions at a range of pH values (e.g., pH 3, 7, and 9).

-

Store these solutions at a controlled temperature (e.g., 25°C or an elevated temperature for accelerated testing).

-

At specified time intervals, withdraw aliquots and analyze them using a validated stability-indicating method to measure the concentration of the parent compound and any degradation products.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for determining the solubility of this compound monohydrate.

Caption: General workflow for assessing the stability of this compound monohydrate.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. scribd.com [scribd.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 7. m.youtube.com [m.youtube.com]

- 8. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. database.ich.org [database.ich.org]

An In-depth Technical Guide to Sodium Nitromalonaldehyde: History, Discovery, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nitromalonaldehyde (B3023284), a versatile C3 building block, has been a compound of significant interest in organic synthesis for over a century. This technical guide provides a comprehensive overview of its history, from its initial discovery and structural elucidation to its modern applications. Detailed experimental protocols for its synthesis are presented, alongside a compilation of its physicochemical and spectroscopic properties. The document explores its utility as a precursor in the synthesis of various heterocyclic compounds, with a particular focus on its role in the development of pharmaceutical agents, including dihydropteroate (B1496061) synthase inhibitors. Reaction mechanisms and experimental workflows are illustrated through detailed diagrams to provide a thorough understanding of its chemical reactivity and practical applications.

History and Discovery

The journey of sodium nitromalonaldehyde began in the late 19th century. While the parent compound, nitromalonaldehyde, remains elusive in its free form, its sodium salt has been known and utilized for an extended period. A comprehensive review by Fanta and Stein in 1960 provides a foundational understanding of its early chemistry.

Initial research focused on the reactions of mucobromic acid with sodium nitrite (B80452), which led to the isolation of a crystalline sodium salt. The determination of its structure was a key area of investigation, with spectroscopic techniques and chemical derivatization playing crucial roles in confirming the presence of the nitro group and the two aldehyde functionalities.

Physicochemical and Spectroscopic Properties

This compound is typically available as its monohydrate. It is a solid at room temperature and possesses distinct physical and spectroscopic characteristics.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₃H₂NNaO₄·H₂O | [1] |

| Molecular Weight | 157.06 g/mol | [1][2] |

| Melting Point | 120-124 °C | [2][3] |

| Appearance | Solid | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

Spectroscopic Data

A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring its reactions.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aldehydic protons. Due to the electronegativity of the nitro and carbonyl groups, these protons would be significantly deshielded.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit resonances for the carbonyl carbons and the carbon atom bearing the nitro group. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the C=O (carbonyl) and N-O (nitro) groups. The presence of water of hydration will also be evident from a broad O-H stretching band.

-

UV-Vis Spectroscopy: The ultraviolet-visible spectrum of this compound is influenced by the electronic transitions within the conjugated system.

Note: While spectroscopic data is frequently referenced by commercial suppliers, detailed, interpreted spectra in publicly accessible literature are scarce. Researchers should acquire and interpret their own data for critical applications.

Synthesis of this compound

The preparation of this compound has been well-documented, with the reaction of mucobromic acid with sodium nitrite being the most established method. An alternative synthesis has also been reported.

Synthesis from Mucobromic Acid

This classical method, detailed in Organic Syntheses, remains a reliable procedure for the laboratory-scale preparation of this compound monohydrate.[4]

Experimental Protocol:

-

Materials:

-

Sodium nitrite (258 g, 3.74 moles)

-

Water (250 mL)

-

Mucobromic acid (258 g, 1 mole)

-

95% Ethanol (B145695) (250 mL, warm)

-

Ice bath

-

2-L three-necked round-bottomed flask

-

Thermometer, dropping funnel, mechanical stirrer, gas vent

-

-

Procedure:

-

In the flask, dissolve sodium nitrite in water with heating and stirring.

-

Add a solution of mucobromic acid in warm 95% ethanol dropwise over 70-80 minutes, maintaining the temperature at 54 ± 1°C using an ice bath. A deep red solution and gas evolution will be observed.

-

Stir the mixture for an additional 10 minutes at 54 ± 1°C.

-

Cool the mixture to 0–5°C in an ice bath to precipitate the product.

-

Collect the fine, yellow precipitate on a chilled Büchner funnel.

-

For recrystallization, transfer the crude product to a 1-L flask and heat to boiling with a mixture of 400 mL of 95% ethanol and 100 mL of water.

-

Filter the hot solution to remove any fine yellow solid.

-

Cool the clear red filtrate to 0–5°C to crystallize the product.

-

Collect the pink or tan needles of this compound monohydrate on a Büchner funnel and air-dry at room temperature.

-

-

Yield: 57–65 g (36–41%)[4]

-

Caution: The sodium salt of nitromalonaldehyde is reported to be impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[4]

Alternative Synthesis from β-Nitrovinamidinium Hexafluorophosphate (B91526) Salts

An alternative synthetic route involves the reaction of β-nitrovinamidinium hexafluorophosphate salts with dinitroalkanes under basic conditions. This method proceeds through a this compound intermediate. Detailed experimental protocols for this specific transformation are less commonly available in the public domain and may require consulting specialized literature or patents.

Applications in Organic Synthesis

This compound is a valuable synthon for the construction of a wide variety of organic molecules, particularly heterocyclic compounds. Its bifunctional nature allows for versatile reactivity.

Synthesis of Heterocyclic Compounds

The two aldehyde groups and the nitro group provide multiple reaction sites for cyclization reactions. It is a key precursor for the synthesis of:

-

Nitropyrimidines: Reaction with guanidine (B92328) gives an almost quantitative yield of 2-amino-5-nitropyrimidine.[4]

-

Other Heterocycles: It can be used to synthesize various other nitrogen-containing heterocycles through condensation reactions with appropriate binucleophiles.

Role in Drug Development

This compound has emerged as a useful building block in the synthesis of pharmaceutically active compounds. A notable application is in the preparation of precursors to dihydropteroate synthase (DHPS) inhibitors.

Synthesis of 6-Nitro-5-deazapterin Derivatives:

This compound monohydrate is condensed with 2,4-diamino-6-hydroxypyrimidine (B22253) to form 6-nitro-5-deazapterin derivatives. These compounds are of interest as potential antimicrobial agents due to their ability to inhibit dihydropteroate synthase, a key enzyme in the folate biosynthesis pathway of many microorganisms.

Experimental Protocol for the Reaction with 2,4-diamino-6-hydroxypyrimidine:

-

General Procedure: A mixture of this compound and 2,4-diamino-6-hydroxypyrimidine is typically heated in a suitable solvent, often with a catalytic amount of acid or base, to facilitate the condensation and cyclization reaction. The specific conditions, including temperature, reaction time, and work-up procedure, would be optimized for the desired product.

Signaling Pathways and Mechanism of Action of Derivatives

While this compound itself is not known to be directly involved in biological signaling pathways, its derivatives, such as the 6-nitro-5-deazapterin class of compounds, can act as enzyme inhibitors.

Dihydropteroate Synthase and the Folate Biosynthesis Pathway:

Dihydropteroate synthase (DHPS) is a crucial enzyme in the de novo synthesis of folate in many bacteria and lower eukaryotes. Folate is essential for the synthesis of nucleic acids and certain amino acids. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP).

DHPS inhibitors, including the well-known sulfonamide drugs, act by competing with the natural substrate, PABA. The 6-nitro-5-deazapterin derivatives synthesized from this compound are designed to mimic the pterin (B48896) substrate, thereby inhibiting the enzyme and disrupting the folate pathway. This disruption of an essential metabolic pathway leads to a bacteriostatic effect.

Visualizations

Synthesis of this compound from Mucobromic Acid

Caption: Workflow for the synthesis of this compound.

Synthesis of a 5-Nitropyrimidine Derivative

Caption: Synthesis of a nitropyrimidine from this compound.

Inhibition of the Folate Biosynthesis Pathway

Caption: Inhibition of dihydropteroate synthase by a derivative.

Conclusion

This compound has a rich history and continues to be a relevant and valuable reagent in modern organic synthesis. Its accessibility through well-established synthetic protocols and its versatile reactivity make it an important building block for a range of chemical structures, including those with significant biological activity. For researchers in drug discovery, understanding the chemistry of this compound and its derivatives offers opportunities for the development of novel therapeutic agents targeting essential microbial pathways. As new synthetic methodologies are developed, the applications of this classic reagent are likely to expand further.

References

Spectroscopic Analysis of Sodium Nitromalonaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of sodium nitromalonaldehyde (B3023284) (and its common monohydrate form). Due to the limited availability of published spectral data for this specific compound, this document focuses on the standardized experimental methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. The provided tables serve as templates for data presentation.

Data Presentation

The following tables are structured to present the key spectroscopic data for sodium nitromalonaldehyde. In the absence of specific experimental data from available literature, representative parameters are included to illustrate the expected format.

Table 1: NMR Spectroscopic Data for this compound

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Solvent | D₂O | D₂O |

| Chemical Shift (δ) [ppm] | Data not available | Data not available |

| Multiplicity | Data not available | Data not available |

| Coupling Constant (J) [Hz] | Data not available | Data not available |

| Assignment | Data not available | Data not available |

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| Data not available | e.g., Strong, Broad | e.g., O-H Stretch (from hydrate) |

| Data not available | e.g., Strong, Sharp | e.g., C=O Stretch (aldehyde) |

| Data not available | e.g., Medium | e.g., C-N Stretch |

| Data not available | e.g., Strong | e.g., NO₂ Asymmetric Stretch |

| Data not available | e.g., Strong | e.g., NO₂ Symmetric Stretch |

Table 3: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax [nm] | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Transition |

| Water | Data not available | Data not available | e.g., n → π or π → π** |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized for a solid organic salt like this compound monohydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz NMR spectrometer, such as a Bruker Avance NEO.[1]

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound monohydrate.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium (B1214612) Oxide, D₂O, as the compound is a salt).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical experiment would involve a 30° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C channel.

-

Use a standard proton-decoupled ¹³C NMR pulse program.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

The spectral width should be set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[2]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[3]

Sample Preparation (KBr Pellet Method): [4]

-

Thoroughly grind 1-2 mg of this compound monohydrate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the fine powder to a pellet press.

-

Apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the sample holder with the KBr pellet in the IR beam path.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated systems and chromophores.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: [5]

-

Prepare a stock solution of known concentration by accurately weighing a small amount of this compound monohydrate and dissolving it in a volumetric flask with deionized water.

-

Prepare a series of dilutions from the stock solution to determine the optimal concentration for measurement (typically an absorbance between 0.1 and 1.0).

-

Use quartz cuvettes for measurements in the UV region.

Data Acquisition:

-

Fill one cuvette with the solvent (deionized water) to be used as the reference.

-

Fill another cuvette with the sample solution.

-

Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.

-

Scan a range of wavelengths (e.g., 200-800 nm) to identify the wavelength(s) of maximum absorbance (λmax).

-

The absorbance at λmax can be used for quantitative analysis based on the Beer-Lambert law.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

References

- 1. nmrcenter.buffalo.edu [nmrcenter.buffalo.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Detection of Organic Compounds in Water by an Optical Absorbance Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanisms of Sodium Nitromalonaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Sodium nitromalonaldehyde (B3023284) is a highly versatile three-carbon building block extensively utilized in synthetic organic chemistry, particularly for the construction of a diverse range of heterocyclic compounds. As the sodium salt of a nitro-substituted dialdehyde, its reactivity is characterized by two electrophilic aldehyde centers activated by a central electron-withdrawing nitro group. This guide provides a comprehensive overview of its core reaction mechanisms, including detailed experimental protocols, quantitative data summaries, and mechanistic pathway diagrams to serve as a technical resource for professionals in research and drug development.

Properties and Synthesis of Sodium Nitromalonaldehyde

This compound is typically handled as its monohydrate. It is a crystalline solid that is soluble in water and polar organic solvents.[1] Due to its thermal instability and impact sensitivity, it should be handled with care as a potentially explosive material.[2]

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 34461-00-2 | |

| Molecular Formula | C₃H₂NNaO₄ · H₂O | |

| Molecular Weight | 157.06 g/mol | |

| Appearance | Pink or tan needles | [2] |

| Melting Point | 120-124 °C |

| Storage Temperature | 2-8°C | |

A common and reliable laboratory synthesis involves the reaction of mucobromic acid with an excess of sodium nitrite (B80452).[2] The reaction proceeds via nucleophilic substitution and subsequent transformations, ultimately yielding the sodium salt of nitromalonaldehyde.

-

Apparatus: A 2-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, thermometer, and a gas vent leading to a trap or fume hood.

-

Reagents:

-

Sodium Nitrite (NaNO₂): 258 g (3.74 moles)

-

Water: 250 ml

-

Mucobromic Acid: 258 g (1 mole)

-

95% Ethanol (B145695): 250 ml (for dissolving mucobromic acid) + 400 ml (for recrystallization)

-

Water: 100 ml (for recrystallization)

-

-

Procedure:

-

To the flask, add sodium nitrite and 250 ml of water. Heat and stir to dissolve the solid.

-

Dissolve the mucobromic acid in 250 ml of warm 95% ethanol and place this solution in the dropping funnel.

-

Add the mucobromic acid solution dropwise to the stirred nitrite solution over a period of 70-80 minutes. A mildly exothermic reaction occurs, turning the solution deep red with gas evolution.

-

Maintain the reaction temperature at 54 ± 1°C throughout the addition, using an ice bath as needed for cooling.

-

After the addition is complete, continue stirring for an additional 10 minutes at 54 ± 1°C.

-

Cool the mixture to 0-5°C using an ice bath while stirring continuously. A fine, yellow precipitate will form.

-

Collect the crude product by filtration using a pre-chilled Büchner funnel.

-

Transfer the moist solid to a 1-liter flask and add 400 ml of 95% ethanol and 100 ml of water. Heat the mixture to boiling.

-

Filter the hot solution to remove any insoluble impurities and cool the clear red filtrate to 0-5°C.

-

Collect the recrystallized pink or tan needles by filtration and air dry at room temperature.

-

-

Yield: 57–65 g (36–41%).

Core Reaction Mechanisms

The synthetic utility of this compound stems from its ability to act as a 1,3-dielectrophile. It readily undergoes condensation reactions with a variety of mono- and dinucleophiles to form five- and six-membered heterocyclic rings.

The reaction of this compound with hydrazine (B178648) or substituted hydrazines is a classical and efficient method for synthesizing 3-nitropyrazoles.[3][4][5] The mechanism involves an initial nucleophilic attack by one nitrogen of the hydrazine on an aldehyde, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen attacks the remaining aldehyde, and subsequent dehydration yields the aromatic pyrazole (B372694) ring.

-

Reagents:

-

This compound Monohydrate (1.0 eq.)

-

Hydrazine hydrate (B1144303) or substituted hydrazine hydrochloride (1.0-1.2 eq.)

-

Solvent (e.g., ethanol, acetic acid)

-

-

Procedure:

-

Dissolve this compound in the chosen solvent (e.g., ethanol).

-

Add the hydrazine reagent to the solution. If a hydrochloride salt is used, a base (e.g., sodium acetate) may be required.

-

Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature or below to induce precipitation.

-

Collect the solid product by filtration, wash with a cold solvent, and recrystallize if necessary.

-

Analogous to pyrazole synthesis, the reaction with hydroxylamine (B1172632) hydrochloride yields 3-nitroisoxazoles.[6][7] The reaction proceeds through the formation of an oxime intermediate at one aldehyde group, followed by cyclization and dehydration.

-

Reagents:

-

This compound Monohydrate (1.0 eq.)

-

Hydroxylamine Hydrochloride (1.1 eq.)

-

Base (e.g., Sodium Acetate, Sodium Hydroxide)

-

Solvent (e.g., Ethanol)

-

-

Procedure:

-

Dissolve this compound, hydroxylamine hydrochloride, and the base in ethanol.

-

Reflux the mixture for 4-8 hours until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Pour the concentrated residue into ice water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for purification.

-

This compound readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetamide) in the presence of a basic catalyst.[1] The reaction involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking one of the aldehyde carbons. A subsequent dehydration step yields a stable α,β-unsaturated product.[8]

-

Reagents:

-

This compound Monohydrate (1.0 eq.)

-

Active Methylene Compound (e.g., Cyanoacetamide) (1.1 eq.)

-

Catalyst (e.g., Piperidine, 10 drops)

-

Solvent (e.g., Methanol, Ethanol)

-

-

Procedure:

-

Suspend or dissolve this compound in the chosen alcohol solvent.

-

Add the active methylene compound, followed by a catalytic amount of a basic amine like piperidine.

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture in an ice bath to facilitate crystallization.

-

Collect the product by suction filtration, wash with a cold solvent (e.g., isopropanol), and air-dry.

-

Substituted 3-nitropyridines can be synthesized through a multi-component reaction involving this compound, an active methylene compound, and an ammonia (B1221849) source. This cyclocondensation is a variation of the Hantzsch pyridine (B92270) synthesis.[9] The mechanism typically involves an initial Knoevenagel condensation between the nitromalonaldehyde and the active methylene compound, followed by Michael addition of an enamine (formed from another component and ammonia), and subsequent cyclization and aromatization.

Quantitative Data Summary

The efficiency of reactions involving this compound can vary based on substrates and conditions. The following table summarizes available quantitative data.

Table 2: Summary of Reaction Conditions and Yields

| Reaction | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Synthesis | Mucobromic Acid, Sodium Nitrite | 95% EtOH/H₂O, 54°C | 36-41% | [2] |

| Pyrimidine Synthesis | Guanidine | - | Almost Quantitative | [2] |

| Knoevenagel | 6-Nitroveratraldehyde, Cyanoacetamide | Methanol, Piperidine, Reflux | Up to 100% | [10] |

| Isoxazole Synthesis | Chalcones, Hydroxylamine HCl | Ethanol, NaOAc, Reflux | Good | [11] |

| Pyrazole Synthesis | Aldehydes, Hydrazine, Malononitrile | Acidic Ethanol, Reflux | 64-74% |[12] |

Logical Workflow in Heterocyclic Synthesis

This compound serves as a central hub for accessing a variety of important heterocyclic scaffolds. Its predictable reactivity with different nucleophiles makes it a valuable tool for building molecular complexity.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of Chromone-Related Pyrazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 5. Pyrazole synthesis [organic-chemistry.org]

- 6. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sciensage.info [sciensage.info]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 11. ajrconline.org [ajrconline.org]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: The Thermal Decomposition of Sodium Nitromalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nitromalonaldehyde (B3023284), a molecule of interest in organic synthesis, presents significant handling challenges due to its thermal instability. This technical guide provides a comprehensive overview of the current understanding of the thermal decomposition of sodium nitromalonaldehyde and its related compounds. While specific experimental data on the thermal analysis of this compound is limited in publicly available literature, this document synthesizes information from safety data sheets, patents, and studies on analogous compounds to provide a detailed, albeit partially inferred, profile of its thermal behavior. This guide includes tabulated data from related compounds, detailed hypothetical experimental protocols for its analysis, and visualizations of potential decomposition pathways and experimental workflows to aid researchers in its safe handling and application.

Introduction

This compound, the sodium salt of 2-nitro-1,3-propanedial, is a versatile intermediate in organic synthesis. However, its utility is tempered by its inherent thermal instability and potential for explosive decomposition.[1] A thorough understanding of its thermal decomposition characteristics is paramount for its safe storage, handling, and use in research and development, particularly within the pharmaceutical industry where process safety is a critical concern. This guide aims to consolidate the available knowledge and provide a framework for approaching the thermal analysis of this energetic material.

Physicochemical Properties

A summary of the key physicochemical properties of this compound monohydrate is presented in Table 1.

Table 1: Physicochemical Properties of this compound Monohydrate

| Property | Value | Reference |

| CAS Number | 34461-00-2 | |

| Molecular Formula | C₃H₂NNaO₄ · H₂O | |

| Molecular Weight | 157.06 g/mol | |

| Appearance | Solid | |

| Melting Point | 120-124 °C | |

| Storage Temperature | 2-8°C |

Thermal Stability and Decomposition Data

A patent concerning the production of the sodium salt of 2-nitro-1,3-propanediol highlights that its aci-salt can decompose into hazardous, potentially explosive substances at temperatures exceeding 50°C.[2] This suggests that this compound may also exhibit significant reactivity at relatively low temperatures.

Furthermore, a safety data sheet for a product containing 2-bromo-2-nitro-1,3-propanediol, a structurally analogous compound, reports two distinct exothermic decomposition events. The first onset of decomposition occurs at 150°C, releasing 130 kJ/kg of energy, followed by a second onset at 300°C with an energy release of 210 kJ/kg.[3] While not identical, the presence of the nitro and di-carbonyl functionalities suggests that this compound could follow a similarly complex, multi-stage decomposition pathway.

Table 2: Thermal Decomposition Data of a Structurally Related Compound (2-Bromo-2-nitro-1,3-propanediol)

| Parameter | Value |

| Onset Temperature 1 | 150 °C |

| Energy Release 1 | 130 kJ/kg |

| Onset Temperature 2 | 300 °C |

| Energy Release 2 | 210 kJ/kg |

Note: This data is for a related compound and should be used as an indicative reference only.

Proposed Thermal Decomposition Pathway

The thermal decomposition of aliphatic nitro compounds can proceed through various mechanisms, including C-N bond cleavage and nitro-nitrite isomerization. Given the structure of the nitromalonaldehyde anion, a plausible decomposition pathway can be hypothesized to involve initial fragmentation of the carbon skeleton and the release of gaseous products.

Caption: Hypothetical decomposition pathway of the nitromalonaldehyde anion.

Experimental Protocols for Thermal Analysis

To rigorously characterize the thermal decomposition of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed, best-practice protocols for conducting such an investigation.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of this compound as a function of temperature, identifying decomposition stages and quantifying residue.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Accurately weigh 1-5 mg of this compound into a ceramic or aluminum TGA pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature of 600°C at a linear heating rate of 10°C/min.

-

Record the mass loss and temperature continuously.

-

Analyze the resulting TGA curve to identify the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the final residue percentage.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of this compound, identifying endothermic and exothermic events such as melting and decomposition, and quantifying the enthalpy of these transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Equilibrate the cell at ambient temperature.

-

Heat the sample from ambient temperature to 400°C at a linear heating rate of 10°C/min under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting DSC curve to determine the onset temperatures, peak temperatures, and enthalpies of any observed thermal events.

-

Caption: Workflow for the thermal analysis of this compound.

Safety Precautions

Given the potential for explosive decomposition, all handling of this compound should be conducted with extreme caution:

-

Handle only small quantities.

-

Use appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

-

Work in a well-ventilated area, preferably within a fume hood with a blast shield.

-

Avoid subjecting the material to shock, friction, or sudden heating.

-

Ensure that all equipment is properly grounded to prevent static discharge.

Conclusion

While direct, comprehensive data on the thermal decomposition of this compound remains elusive in the public domain, a cautious and informed approach can be formulated based on the information available for related compounds. The data suggests a low onset temperature of decomposition and the potential for significant energy release. The experimental protocols and safety guidelines provided in this document offer a robust framework for researchers to safely investigate the thermal properties of this energetic and synthetically valuable molecule. Further research employing the described thermoanalytical techniques is essential to fully elucidate its decomposition mechanism and kinetics, thereby enabling its safer and more effective use in scientific and industrial applications.

References

An In-depth Technical Guide to the Safety and Handling of Sodium Nitromalonaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for sodium nitromalonaldehyde (B3023284) (CAS 34461-00-2). It is intended for use by professionals in research and development who may handle this compound. The information compiled herein is based on publicly available safety data sheets and chemical literature.

Chemical Identification and Physical Properties

Sodium nitromalonaldehyde, also known as sodium nitromalondialdehyde monohydrate, is an organic reagent used in various chemical syntheses. It is crucial to be aware of its properties and hazards before handling.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound monohydrate | [1] |

| Synonyms | Sodium nitromalondialdehyde monohydrate, 3-Hydroxy-2-nitro-2-propenal sodium salt monohydrate | [1][2] |

| CAS Number | 34461-00-2 | [2] |

| Molecular Formula | C₃H₂NNaO₄ · H₂O | [2][3] |

| Molecular Weight | 157.06 g/mol | [3] |

| Appearance | Light brown to brown solid; Pink or tan needles | [4][5] |

| Melting Point | 120-124 °C | |

| Solubility | Soluble in water and polar organic solvents | [6] |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage. A critical, though unquantified, hazard is its potential for explosive decomposition. Organic Syntheses procedures explicitly warn that the salt is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[5]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

Safe Handling and Storage

Proper handling and storage procedures are critical to ensure safety. Given its reactivity and instability, stringent adherence to established protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required when handling this substance.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and wear a lab coat or protective suit to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P3) or work in a well-ventilated fume hood to avoid inhaling dust.

Handling Procedures

-

Work only in a well-ventilated area, preferably a chemical fume hood.

-

Avoid generating dust.[7]

-

Do not eat, drink, or smoke in the handling area.

-

Wash hands thoroughly after handling.

-

Keep away from heat, sparks, open flames, and other ignition sources.[6]

-

Avoid contact with incompatible materials such as strong oxidizing agents and combustibles.[6]

-

Given its impact sensitivity, avoid grinding, dropping, or subjecting the material to shock.[5]

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

The recommended storage temperature is between 2-8°C.

-

Store locked up and away from incompatible materials.[6]

Emergency and First Aid Procedures

Immediate and appropriate action is vital in the event of an exposure or accident.

Table 3: First Aid Measures

| Exposure Route | First Aid Protocol | Reference(s) |

| Inhalation | Remove the person to fresh air. If breathing has stopped, provide artificial respiration. Get immediate medical attention. | [6][7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15-20 minutes. Call a physician immediately. | [7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist. | [6][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. | [6] |

Accidental Release Measures

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see Section 3.1).

-

Avoid dust formation.

-

Carefully sweep up the spilled solid, avoiding shock or friction, and place it into a suitable, labeled container for disposal.

-

Do not let the product enter drains.[7]

Stability and Reactivity

-

Chemical Stability: The compound is thermally unstable.[5] It will decompose under high temperature and sunlight.[6]

-

Hazardous Reactions: Reacts violently with water.[6] May form explosive peroxides.[6] In use, it may form a flammable/explosive vapor-air mixture.[6]

-

Conditions to Avoid: Heat, flames, sparks, shock, friction, and sunlight.[5][6]

-

Incompatible Materials: Strong oxidizing agents, combustible materials.[6]

Experimental Protocol: Synthesis of this compound Monohydrate

The following protocol is adapted from Organic Syntheses, a peer-reviewed source for chemical preparations. This procedure highlights the necessary safety precautions for handling the reagents and the potentially explosive product.

Caution: The sodium salt of nitromalonaldehyde is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[5]

Materials and Equipment

-

2-L three-necked round-bottomed flask

-

Mechanical stirrer, thermometer, dropping funnel, gas vent

-

Mucobromic acid (1 mole, 258 g)

-

Sodium nitrite (B80452) (3.74 moles, 258 g)

-

Water

-

Ice bath

Procedure

-

Preparation: In the 2-L flask, dissolve 258 g of sodium nitrite in 250 ml of water. Heat and stir to dissolve the solid.[5]

-

Reaction: Prepare a solution of 258 g of mucobromic acid in 250 ml of warm 95% ethanol. Add this solution dropwise to the sodium nitrite solution over 70–80 minutes with constant stirring.[5]

-

Temperature Control (Critical Step): A mildly exothermic reaction will occur. Maintain the reaction temperature at 54 ± 1°C using an ice bath as needed. Running the reaction at a higher temperature results in a less pure product.[5] Irritating gases are evolved; perform this step in a fume hood.[5]

-

Stirring: After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1°C.[5]

-

Precipitation: Cool the mixture to 0–5°C in an ice bath while stirring continuously to precipitate the product as a fine, yellow solid.[5]

-

Isolation: Collect the crude product on a chilled Büchner funnel.[5]

-

Recrystallization: Transfer the moist solid to a 1-L flask. Add 400 ml of 95% ethanol and 100 ml of water and heat to boiling. Filter the hot solution to remove impurities.[5]

-

Final Product: Cool the clear red filtrate to 0–5°C to crystallize the product. Collect the pink or tan needles on a Büchner funnel and air-dry at room temperature. The reported yield is 57–65 g.[5]

Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound.

References

- 1. 34461-00-2 CAS Manufactory [m.chemicalbook.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. scbt.com [scbt.com]

- 4. This compound () for sale [vulcanchem.com]

- 5. Investigating correlations between explosive impact sensitivity and mechanical properties using nanoindentation - 22nd Biennial Conference of the APS Topical Group on Shock Compression of Condensed Matter [archive.aps.org]

- 6. chembk.com [chembk.com]

- 7. osti.gov [osti.gov]

The Nitro Group in Sodium Nitromalonaldehyde: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium nitromalonaldehyde (B3023284), a versatile and highly reactive organic salt, serves as a pivotal building block in the synthesis of a diverse array of heterocyclic compounds. The presence of a nitro group, flanked by two aldehyde functionalities, imparts a unique electronic character to the molecule, rendering it susceptible to a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the nitro group in sodium nitromalonaldehyde, with a focus on its role in reaction mechanisms, its influence on the molecule's ambidentate nucleophilicity, and its utility in the construction of complex molecular architectures. This document includes detailed experimental protocols, quantitative data, and mechanistic pathways to serve as a valuable resource for researchers in organic synthesis and drug development.

Introduction

This compound, the sodium salt of nitromalonaldehyde, is a crystalline solid that is soluble in water and polar organic solvents.[1] Its structure is characterized by a central carbon atom bonded to a nitro group and two aldehyde groups. The molecule exists as a resonance-stabilized anion, where the negative charge is delocalized across the nitro group and the two carbonyl oxygens. This delocalization is key to understanding its reactivity. The compound is known to be impact-sensitive and thermally unstable, necessitating careful handling.[2]

The synthetic utility of this compound stems from the electrophilic nature of its aldehyde carbons and the nucleophilic potential of the carbanion, as well as the unique reactivity conferred by the nitro group. This trifunctional arrangement allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of various nitrogen-containing heterocycles, such as pyridines and pyrimidines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₂NNaO₄ | [3][4] |

| Molecular Weight | 139.04 g/mol (anhydrous) | [3] |

| Appearance | Pink or tan needles | [2] |

| Melting Point | 120-124 °C | [4] |

| Solubility | Soluble in water and polar organic solvents | [1] |

| Stability | Impact-sensitive and thermally unstable | [2] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of mucobromic acid with sodium nitrite (B80452).[2]

Reaction Mechanism

The formation of this compound from mucobromic acid and sodium nitrite is a complex transformation. The proposed mechanism involves a series of steps including nucleophilic substitution, hydrolysis, and decarboxylation. The nitrite ion initially displaces one of the bromine atoms on mucobromic acid. Subsequent hydrolysis of the remaining bromine and the formyl group, followed by decarboxylation and tautomerization, leads to the formation of the nitromalonaldehyde anion.

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound Monohydrate[2]

Caution: The sodium salt of nitromalonaldehyde is impact-sensitive and thermally unstable and should be handled as a potentially explosive material.[2]

-

In a 2-L three-necked round-bottomed flask equipped with a thermometer, a dropping funnel, a mechanical stirrer, and a gas vent, place 258 g (3.74 moles) of sodium nitrite and 250 mL of water.

-

Heat and stir the contents of the flask to dissolve the solid.

-

Prepare a solution of 258 g (1 mole) of mucobromic acid in 250 mL of warm 95% ethanol (B145695).

-

Add the mucobromic acid solution dropwise to the stirred sodium nitrite solution over a period of 70–80 minutes. A mildly exothermic reaction will occur, the solution will turn deep red, and gas will evolve.

-

Maintain the reaction temperature at 54 ± 1 °C by intermittent application of an ice bath.

-

After the addition is complete, stir the mixture for an additional 10 minutes at 54 ± 1 °C.

-

Cool the mixture to 0–5 °C using an ice bath while stirring continuously.

-

Collect the fine, yellow precipitate on a pre-chilled Büchner funnel.

-

Transfer the slightly moist crude product to a 1-L flask and heat to boiling with a mixture of 400 mL of 95% ethanol and 100 mL of water.

-

Filter the hot solution to remove any fine yellow solid.

-

Cool the clear red filtrate to 0–5 °C to crystallize the product.

-

Collect the recrystallized product on a Büchner funnel and air-dry at room temperature.

-

The yield is typically 57–65 g (36–41%) of pink or tan needles of this compound monohydrate.

Reactivity of the Nitro Group and the Nitromalonaldehyde Anion

The reactivity of this compound is dominated by the interplay between the electron-withdrawing nitro group and the two aldehyde functionalities, all acting on a central carbanionic center. This leads to a rich and varied chemistry.

Ambidentate Nucleophilicity

The nitromalonaldehyde anion is an excellent example of an ambidentate nucleophile, possessing multiple sites that can react with electrophiles.[3][4][5][6] The negative charge is delocalized over the central carbon, the two oxygen atoms of the nitro group, and the two oxygen atoms of the aldehyde groups.

Caption: Possible nucleophilic attack sites of the nitromalonaldehyde anion.

The regioselectivity of the reaction depends on several factors, including the nature of the electrophile (hard vs. soft), the reaction conditions (solvent, temperature), and the counterion.

-

C-Attack: Reactions with soft electrophiles, such as alkyl halides in SN2 reactions, tend to occur at the central carbon atom, which is the softer nucleophilic site. This leads to the formation of C-alkylated products.

-

O-Attack (Nitro Group): Hard electrophiles, such as silyl (B83357) halides, may react at the oxygen atoms of the nitro group, which are harder nucleophilic sites.

-

O-Attack (Aldehyde Group): Reaction at the aldehyde oxygen is also possible, particularly with hard electrophiles, leading to the formation of enol ethers.

Role in Heterocyclic Synthesis

The most significant application of this compound is in the synthesis of nitrogen-containing heterocycles. The dicarbonyl moiety readily undergoes condensation reactions with dinucleophiles, while the nitro group can be retained in the final product or further transformed.

A classic example is the synthesis of 2-amino-5-nitropyrimidine (B189733) by the condensation of this compound with guanidine (B92328). An almost quantitative yield has been reported for this reaction.[2]

Caption: Synthesis of 2-amino-5-nitropyrimidine.

Experimental Protocol: Synthesis of 2-Amino-5-nitropyrimidine (Based on reported high yield[2])

-

Dissolve this compound monohydrate (1 equivalent) in a suitable solvent such as water or ethanol.

-

Add an equimolar amount of guanidine salt (e.g., guanidine hydrochloride).

-

Add a base (e.g., sodium hydroxide (B78521) or sodium ethoxide) to neutralize the guanidine salt and facilitate the condensation.

-

Heat the reaction mixture under reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry to obtain 2-amino-5-nitropyrimidine.

This compound is a key precursor for the synthesis of various substituted 3-nitropyridines. One common method involves the cyclocondensation with enamines.[7]

Caption: General scheme for the synthesis of 3-nitropyridines.

Experimental Protocol: General Procedure for the Synthesis of 3-Acetyl-2-methyl-5-nitropyridine [7]

-

To a solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol), add the enamine (1 equivalent), for instance, the enamine derived from acetylacetone (B45752) and a primary amine.

-

The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

-

The progress of the reaction can be monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired 3-acetyl-2-methyl-5-nitropyridine.

Knoevenagel Condensation

The aldehyde groups of this compound can undergo Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a base.[8] This reaction provides a route to highly functionalized, electron-deficient alkenes.

Caption: Knoevenagel condensation of this compound.

Quantitative Data for Knoevenagel Condensation

| Active Methylene Compound | Product | Yield (%) | Reference |

| Malononitrile | 2-(nitromethylene)malononitrile derivative | Typically high, >90% in some cases | [8][9] |

| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(nitro-substituted)acrylate | Good to excellent, often >90% | [10][11][12] |

Spectroscopic Data